molecular formula C24H24N2O4 B11274261 2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

Cat. No.: B11274261
M. Wt: 404.5 g/mol
InChI Key: UGGLKOLJZJQSBT-UHFFFAOYSA-N
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Description

2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxybenzyl group, an amino group, and a diphenylacetamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzylamine with an appropriate acylating agent to form the intermediate amide. This intermediate is then reacted with N,N-diphenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(2-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide: Similar structure but with a different position of the methoxy group.

    2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide

InChI

InChI=1S/C24H24N2O4/c1-29-22-14-8-9-19(15-22)16-25-23(27)17-30-18-24(28)26(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15H,16-18H2,1H3,(H,25,27)

InChI Key

UGGLKOLJZJQSBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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